Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]
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Overview
Description
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] is a nitrogen-containing heterocyclic compound that features a unique spiro structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be achieved through various synthetic routes. One common method involves the cyclization of N-alkylpyrrole with hydrazine hydrate, which leads to the formation of the pyrrolo[1,2-a]pyrazine scaffold . Industrial production methods often optimize these reactions to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) and silica gel column chromatography for purification .
Chemical Reactions Analysis
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrazine ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an anti-inflammatory and antioxidant agent is being explored.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] can be compared to other pyrrolopyrazine derivatives, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro: Known for its antimicrobial and antioxidant activities.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Used as a starting material for the synthesis of novel analogues.
The uniqueness of hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to other pyrrolopyrazine derivatives .
Properties
CAS No. |
1184915-36-3 |
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Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane] |
InChI |
InChI=1S/C11H20N2/c1-2-6-11(5-1)9-13-7-3-4-10(13)8-12-11/h10,12H,1-9H2 |
InChI Key |
VQDKZPRZDOYABN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN3CCCC3CN2 |
Origin of Product |
United States |
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